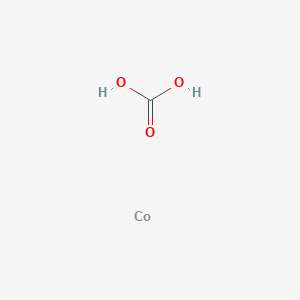
Cobalt(II) carbonate
Cat. No. B147929
Key on ui cas rn:
513-79-1
M. Wt: 120.958 g/mol
InChI Key: ZJRWDIJRKKXMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04389339
Procedure details


A cobalt nitrate solution is prepared by reacting 125 parts of electrolytic grade cobalt with 1,125 parts of 40 percent nitric acid. About 33 percent of this solution is reserved for later use in this example. The remaining solution is mixed with 1,125 parts of 40 percent ammonium carbonate solution to form a precipitate of basic cobalt carbonate. The precipitate is separated from the solution by filtration, washed with water, dried, and placed in a furnace at 500° C. for 4 hours to form a first porous mass of cobalt oxide; this first porous mass of cobalt oxide is very soft and not suitable for use as a particulate catalyst. The first porous mass is cooled to ambient temperature and saturated with the portion of cobalt nitrate previously reserved. The resulting saturated mass is heated in the furnace at 500° C. for 4 hours to form a second porous of cobalt oxide, Co3O4, containing 48.9 percent trivalent cobalt. Surprisingly, this second porous mass is hard enough for use as a catalyst; it is cooled to ambient temperature, ground, and screened to provide a particulate cobalt oxide catalyst. The catalyst particles have a mean crushing strength of about 3,900 grams per particle. As in Example 1, the catalyst is tested in the small ammonia oxidation plant. The yield of nitric oxide is 99.3 percent of theory in a series of tests using an ammonia-air feed mixture containing 9.3 to 9.9 percent ammonia, by volume, and a linear gas velocity of about 60 to 230 cm. per second. For this catalyst, the critical velocity is surprisingly high, about 370 cm. per second at 7.5 volume percent ammonia in the feed gas.


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
cobalt nitrate

Name
cobalt carbonate
Identifiers


|
REACTION_CXSMILES
|
[Co:1].[N+:2]([O-:5])([OH:4])=[O:3].[C:6](=[O:9])([O-:8])[O-:7].[NH4+].[NH4+]>>[N+:2]([O-:5])([O-:4])=[O:3].[Co+2:1].[N+:2]([O-:5])([O-:4])=[O:3].[C:6](=[O:7])([O-:9])[O-:8].[Co+2:1] |f:2.3.4,5.6.7,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Co]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
cobalt nitrate
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
|
|
Name
|
cobalt carbonate
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Co+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
